2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxylic Acid
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Overview
Description
2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxylic Acid is a heterocyclic compound that combines the structural features of benzofuran and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields of chemistry and medicine. The presence of both benzofuran and thiazole moieties in its structure makes it a versatile scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxylic Acid typically involves the formation of the thiazole ring followed by the introduction of the benzofuran moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiophenol with α-bromoacetophenone can yield the thiazole ring, which can then be further functionalized to introduce the benzofuran moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the thiazole or benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxylic Acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxamide: Similar in structure but with an amide group instead of a carboxylic acid.
2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxylate: The ester derivative of the compound.
2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid.
Uniqueness
2-(2,3-Dihydro-2-benzofuryl)thiazole-4-carboxylic Acid is unique due to the presence of both benzofuran and thiazole rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C12H9NO3S |
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Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9NO3S/c14-12(15)8-6-17-11(13-8)10-5-7-3-1-2-4-9(7)16-10/h1-4,6,10H,5H2,(H,14,15) |
InChI Key |
NVEHYWYZSSAQOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C3=NC(=CS3)C(=O)O |
Origin of Product |
United States |
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